2H-Pyran-2-carboxylicacid,tetrahydro-,methylester,(R)-(9CI)
Description
Chemical Structure: The compound 2H-Pyran-2-carboxylic acid, tetrahydro-, methyl ester, (R)-(9CI) (CAS: Not explicitly provided in evidence) is a chiral tetrahydro-pyran derivative with a carboxylic acid ester group at the 2-position. Its (R)-enantiomer configuration is critical for stereospecific interactions in biological or catalytic systems. The molecular formula is inferred as C₇H₁₂O₃, analogous to its structural isomer 2H-Pyran-4-carboxylic acid, tetrahydro-, methyl ester (CAS: 110238-91-0) .
Properties
IUPAC Name |
methyl (2R)-oxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-9-7(8)6-4-2-3-5-10-6/h6H,2-5H2,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZRCUVVJMWSMP-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-methyl tetrahydro-2H-pyran-2-carboxylate typically involves the reaction of tetrahydro-2H-pyran-2-carboxylic acid with methanol in the presence of a catalyst . The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
Industrial production methods for ®-methyl tetrahydro-2H-pyran-2-carboxylate may involve continuous flow processes to enhance efficiency and yield. These methods often use advanced catalytic systems to ensure high enantioselectivity and purity .
Chemical Reactions Analysis
Types of Reactions
®-methyl tetrahydro-2H-pyran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and strong bases like sodium hydride (NaH).
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives .
Scientific Research Applications
®-methyl tetrahydro-2H-pyran-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ®-methyl tetrahydro-2H-pyran-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as a substrate or inhibitor, modulating the activity of these targets and affecting various biochemical pathways . The exact mechanism depends on the specific application and the molecular context in which it is used .
Comparison with Similar Compounds
Research Implications and Gaps
- Stereochemical Studies : The (R)-enantiomer’s biological activity remains underexplored compared to its sulfur or cis/trans analogs .
- Thermodynamic Data : Melting points, solubility, and logP values are missing for many analogs, limiting comparative analysis.
- Biological Activity : Evidence lacks direct pharmacological data; future studies should focus on structure-activity relationships (SAR).
Biological Activity
2H-Pyran-2-carboxylic acid, tetrahydro-, methyl ester, (R)-(9CI) is a compound with significant biological activity and potential applications in various fields, including pharmaceuticals and agriculture. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : CHO
- Molecular Weight : 130.14 g/mol
- CAS Number : 51673-83-7
- IUPAC Name : Tetrahydro-2H-pyran-2-carboxylic acid methyl ester
Biological Activity
The biological activity of 2H-Pyran-2-carboxylic acid derivatives has been studied extensively. The following sections highlight key findings from various studies.
Antimicrobial Activity
Research indicates that 2H-Pyran derivatives exhibit antimicrobial properties . For instance, a study involving the synthesis of various pyran derivatives demonstrated their effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of the bacterial cell wall synthesis .
Antioxidant Properties
Another significant aspect of this compound is its antioxidant activity . Studies have shown that 2H-Pyran derivatives can scavenge free radicals effectively, which suggests potential applications in preventing oxidative stress-related diseases. The antioxidant capacity was evaluated using DPPH and ABTS assays, where the compound displayed notable scavenging activity .
Anti-inflammatory Effects
The anti-inflammatory potential of 2H-Pyran compounds has also been documented. In vitro studies revealed that these compounds can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a role in managing inflammatory conditions .
Case Studies
The biological activity of 2H-Pyran-2-carboxylic acid is attributed to its structural features that allow interaction with biological macromolecules. The following mechanisms have been proposed:
- Cell Membrane Disruption : The compound may integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.
- Enzyme Inhibition : It may act as an inhibitor for enzymes involved in metabolic pathways critical for pathogen survival.
- Scavenging Free Radicals : The presence of hydroxyl groups in the structure contributes to its ability to neutralize free radicals.
Q & A
Q. Q1: What are the recommended analytical methods for confirming the stereochemical purity of (R)-configured 2H-Pyran-2-carboxylic acid methyl ester derivatives?
Methodological Answer: Stereochemical purity can be validated using chiral chromatography (e.g., chiral GC or HPLC) with polarimetric detection or by comparing experimental optical rotation values against literature data. For example, retention indices from GC-MS using capillary columns like DB-5MS (30 m × 0.25 mm × 0.25 µm) under programmed temperature conditions (e.g., 50°C to 250°C at 5°C/min) can resolve enantiomers . Nuclear Overhauser Effect (NOE) NMR experiments may further confirm spatial arrangements of substituents .
Q. Q2: How can researchers optimize the synthesis of tetrahydro-pyran derivatives to minimize racemization during esterification?
Methodological Answer: Racemization is minimized by using mild reaction conditions (e.g., low temperatures, non-polar solvents) and avoiding strong acids/bases. Catalytic methods with chiral auxiliaries or enzymes (e.g., lipases) can preserve stereochemistry. For example, transesterification under anhydrous conditions with immobilized Candida antarctica lipase B has been effective for similar esters .
Q. Q3: What are the critical physical properties (e.g., solubility, stability) to consider when handling this compound in aqueous reaction systems?
Methodological Answer: The compound’s low water solubility (common in tetrahydro-pyran esters) necessitates polar aprotic solvents (e.g., DMSO, THF) for dissolution. Stability tests under varying pH (e.g., 2–12) and temperature (25–60°C) should precede experimental design. For instance, related esters decompose at >250°C, releasing CO/CO₂, and are incompatible with oxidizers .
Advanced Research Questions
Q. Q4: How should researchers resolve contradictions in reported spectral data (e.g., NMR, IR) for structurally similar tetrahydro-pyran esters?
Methodological Answer: Contradictions arise from solvent effects, impurities, or instrumentation differences. Validate data by:
Q. Q5: What experimental strategies can differentiate between regioisomers formed during the synthesis of substituted tetrahydro-pyran carboxylates?
Methodological Answer: Regioisomers are distinguished via:
- 2D NMR (e.g., HSQC, HMBC) to map proton-carbon correlations.
- X-ray crystallography for unambiguous structural assignment.
- High-resolution mass spectrometry (HRMS) to confirm molecular formulae. For example, HRMS with ESI+ ionization (resolution >30,000) can detect mass differences as small as 0.001 Da .
Q. Q6: How can researchers assess the compound’s reactivity in catalytic asymmetric transformations without compromising its stereochemical integrity?
Methodological Answer: Use kinetic studies (e.g., in situ FTIR or Raman spectroscopy) to monitor reaction progress and enantiomeric excess (ee). Chiral catalysts like BINOL-derived phosphoric acids or transition-metal complexes (e.g., Ru-based) can induce asymmetry. Post-reaction, analyze ee via chiral HPLC with UV/ORD detection .
Q. Q7: What are the best practices for reconciling discrepancies between predicted (e.g., computational) and experimental thermodynamic properties (e.g., boiling point, density)?
Methodological Answer: Discrepancies often stem from force field limitations in simulations. Refine predictions using:
- Group contribution methods (e.g., Joback-Reid) adjusted for heterocyclic systems.
- Experimental validation via differential scanning calorimetry (DSC) for melting points or Anton Paar densitometers for density .
Methodological Considerations
Q. Q8: How should researchers design stability-indicating assays for this compound under accelerated degradation conditions?
Methodological Answer: Use stress testing (e.g., 40°C/75% RH for 4 weeks) with HPLC-PDA to track degradation products. Identify major impurities via LC-MS/MS and compare fragmentation patterns with known degradation pathways (e.g., ester hydrolysis to carboxylic acid) .
Q. Q9: What statistical approaches are recommended for analyzing variability in synthetic yields across multiple batches?
Methodological Answer: Apply multivariate analysis (e.g., ANOVA or Design of Experiments) to identify critical factors (e.g., catalyst loading, temperature). For example, a Central Composite Design can optimize reaction parameters while minimizing batch-to-batch variability .
Data Interpretation Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
